molecular formula C19H15ClN6O B12210187 N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B12210187
M. Wt: 378.8 g/mol
InChI Key: LOUYSKBXLCVMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazolopyrimidine core: This involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolopyrimidine core.

    Amination: The pyrazolopyrimidine core is then subjected to nucleophilic substitution with 4-aminophenylacetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential as a kinase inhibitor, particularly in cancer therapy.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C19H15ClN6O/c1-12(27)24-14-4-6-15(7-5-14)25-18-17-10-23-26(19(17)22-11-21-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,24,27)(H,21,22,25)

InChI Key

LOUYSKBXLCVMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.